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Welcome to the technical support center for proteomics sample preparation. This resource

provides troubleshooting guides and frequently asked questions (FAQs) to help researchers,

scientists, and drug development professionals minimize and manage sample contamination in

their mass spectrometry workflows.

Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in
proteomics experiments?
A1: The most prevalent contaminants can be broadly categorized as proteins and chemical

compounds.

Protein Contaminants: Human keratin is the most frequently observed protein contaminant,

originating from skin, hair, and dust.[1][2][3][4] Other protein contaminants can include

bovine serum albumin (BSA) and casein from cell culture media or blocking buffers, as well

as enzymes like trypsin used for digestion.[5]

Chemical Contaminants: These include polymers like polyethylene glycol (PEG) and

polysiloxanes, detergents (e.g., Triton X-100, Tween), plasticizers (e.g., phthalates), and

salts from buffers (e.g., PBS).[2][6][7] PEG is particularly problematic as it ionizes strongly

and can suppress the signal from peptides of interest.[2][8]
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Q2: Why is keratin contamination so common and how
does it affect my results?
A2: Keratin is a highly abundant and stable structural protein found in human skin, hair, and

nails.[3] It is easily introduced into samples from dust, clothing (especially wool), and direct

contact during sample handling.[1][3][7] High concentrations of keratin can significantly

interfere with mass spectrometry analysis by suppressing the signal of target peptides and

reducing the overall number of protein identifications.[1] In some cases, keratin-derived

peptides can account for over 25% of the total peptide content in a sample.[7][9]

Q3: My mass spectrum shows repeating peaks
separated by 44 Da. What is this?
A3: A series of peaks separated by 44 Da is the characteristic signature of polyethylene glycol

(PEG) contamination.[2][6][8] PEG is a common ingredient in many laboratory detergents

(Triton X-100, Tween), soaps, and even some lab wipes.[2][8] It is crucial to avoid these

substances, as even trace amounts can dominate the mass spectrum and obscure the signals

from your peptides.[2]

Q4: Can I use my standard lab glassware and reagents
for proteomics sample prep?
A4: It is strongly discouraged. Communal lab chemicals and glassware are common sources of

contamination.[2][6] Glassware washed with detergents can retain PEG, and equipment used

for other experiments may be contaminated with polymers or other proteins.[2][4][6] It is a best

practice to have a dedicated set of glassware, pipettes, and high-purity reagents (e.g., HPLC

grade solvents) used exclusively for proteomics experiments.[2][6]

Q5: How can I remove contaminants after they are
already in my sample?
A5: While prevention is the best strategy, some post-contamination cleanup is possible.

Detergents/PEG: Running the protein sample on an SDS-PAGE gel is an effective way to

remove most detergents like PEG, Triton X-100, and Tween.[2][6]
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Salts & Small Molecules: For protein samples, spin desalting columns can remove salts and

other low molecular weight contaminants.[10] For peptide samples, reversed-phase cleanup

using C18 spin tips or columns is recommended to remove salts and other interfering

substances before MS analysis.[10][11]

Data Analysis: During data processing, contaminant databases (like the cRAP database) can

be used to identify and filter out spectra originating from known contaminants like keratin and

trypsin.[12][13] This helps to reduce false discoveries and improve the accuracy of your

results.[12]

Troubleshooting Guides
Issue 1: High Keratin Levels Identified in MS Data
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Potential Cause Troubleshooting Action

Environmental Exposure

Dust and airborne particles are major sources of

keratin.[1][3] Work in a laminar flow hood

whenever possible.[1][3] Keep samples,

reagents, and consumables covered at all times

with foil or in sealed containers.[6][8] Regularly

clean lab surfaces with ethanol and water.[1][3]

Analyst Contamination

Skin, hair, and clothing (especially wool) shed

keratin.[3][4][7] Always wear a clean lab coat

and non-latex nitrile gloves.[1][4] Change gloves

frequently, especially after touching any surface

outside the clean workspace (e.g., phone,

notebook, door handles).[2][9] Tie back long hair

or use a hairnet.[4]

Contaminated Reagents/Consumables

Communal buffers, pre-made gels, and shared

chemicals can be contaminated.[2] Use fresh,

high-purity reagents.[3][6] If possible, use pre-

cast gels and freshly prepared buffers.[1] Rinse

gel electrophoresis tanks and plates thoroughly

with 70% ethanol before use.[1]

Static Electricity

Static charge on plasticware can attract keratin-

containing dust.[14] Using an electrostatic

eliminator during sensitive steps like in-gel

digestion has been shown to significantly reduce

keratin contamination.[14]

Issue 2: Poor Signal Intensity and Dominant Non-
Peptide Peaks
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Potential Cause Troubleshooting Action

Detergent Contamination (PEG, etc.)

Many common detergents (Triton, Tween, NP-

40) suppress peptide signals.[2][4] Avoid using

these detergents entirely.[4] If their use is

unavoidable for lysis, remove them by running

the sample on an SDS-PAGE gel or using

specialized detergent removal resins.[2][10] Do

not wash proteomics glassware with soap; rinse

with very hot water followed by an organic

solvent like isopropanol.[2][4]

High Salt Concentration

Salts from buffers (e.g., PBS, K₂HPO₄)

suppress ionization.[2][8] Use volatile salts like

ammonium bicarbonate or ammonium acetate

at concentrations below 100 mM.[2][8] Desalt

peptide samples using C18 columns or tips prior

to MS analysis.[10][11]

Polymer/Plasticizer Contamination

Polymers can leach from plastic tubes and tips.

[6][7] Use high-quality, virgin polypropylene

microcentrifuge tubes (e.g., Eppendorf brand).

[2][6] Avoid storing organic solvents in plastic

tubes.[6][8] Avoid siliconized plasticware, which

can be a source of polysiloxanes.[2][6]

Quantitative Data Summary
The following table summarizes common chemical contaminants and their characteristic

signatures in mass spectrometry.
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Contaminant Class Specific Example Common Source(s)
Mass Spectrum
Signature

Polyethers
Polyethylene Glycol

(PEG)

Detergents (Triton,

Tween), lab wipes,

soaps[2][7][8]

Repeating peaks

separated by 44 Da[2]

[6][8]

Silicones Polysiloxanes

Siliconized surfaces,

plasticware

coatings[2][6][8]

Repeating peaks

separated by 74 Da or

76 Da[2][6][8]

Buffers
Sodium (Na),

Potassium (K) salts

PBS, K₂HPO₄, etc.[2]

[8]

Suppresses overall

peptide ionization[2][8]

Experimental Protocols
Protocol 1: Basic Protocol for a "Clean" In-Solution
Digestion
This protocol outlines key steps to minimize contamination during a standard in-solution protein

digestion.

Workspace Preparation: Thoroughly wipe down the interior of a laminar flow hood with 70%

ethanol, followed by HPLC-grade water.[1]

Reagent Preparation: Prepare all buffers (e.g., ammonium bicarbonate) fresh using high-

purity reagents and HPLC-grade water.[6] Use dedicated glassware that has been rinsed

with organic solvent and HPLC-grade water.[6]

Personal Protective Equipment: Put on a clean lab coat and new nitrile gloves.[1][3]

Sample Handling:

Aliquot the protein sample into a high-quality microcentrifuge tube.[2]

Reduction: Add DTT (Dithiothreitol) to a final concentration of 5 mM and incubate at 37°C

for 45 minutes.[11]
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Alkylation: Add IAA (Iodoacetamide) to a final concentration of 11 mM and incubate in the

dark at room temperature for 15 minutes.[11]

Digestion:

Add sequencing-grade trypsin (typically at a 1:50 to 1:75 enzyme-to-protein ratio).[11]

Incubate overnight at 37°C.[11]

Quenching and Cleanup:

Stop the digestion by adding formic acid or TFA to a pH < 3.[11]

Proceed immediately to peptide desalting using a C18 spin column or ZipTip according to

the manufacturer's protocol to remove salts and other impurities before LC-MS/MS

analysis.[10][11]

Protocol 2: Keratin Decontamination for Gel-Based
Proteomics
This protocol focuses on minimizing keratin introduction during SDS-PAGE.

Workspace and Equipment Cleaning:

Work within a laminar flow hood.[1]

Thoroughly wash glass plates, spacers, and combs for gel casting with 70% ethanol.[1]

Clean the electrophoresis tank with HPLC-grade water and ethanol before use.[2]

Gel Casting and Running:

Use pre-cast gels if possible to minimize handling.[1][8]

If casting your own gels, use high-purity, dedicated stock solutions.

Once electrophoresis is complete, disassemble the glass plates within the laminar flow

hood.[1]
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Staining and Destaining:

Use a clean, dedicated plastic or glass tray for staining. Rinse it thoroughly with ethanol

and HPLC-grade water before use.[1]

Use commercial, pre-mixed staining solutions like colloidal Coomassie G-250.[1]

Keep the gel tray covered with clean aluminum foil at all times during staining and

destaining.[8]

Band Excision:

Place the stained gel on a clean, ethanol-wiped surface (like a glass plate) inside the

hood.

Use a clean scalpel or blade to excise the bands of interest. Wipe the blade with ethanol

between cutting different bands.

Transfer gel pieces into high-quality microcentrifuge tubes for in-gel digestion.
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Diagram 1: Logical relationships between contamination sources and contaminant types.
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Diagram 2: Experimental workflow designed to minimize sample contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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